molecular formula C21H17NO3S3 B2987692 5-((1-Phenylethyl)thio)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole CAS No. 850927-59-2

5-((1-Phenylethyl)thio)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole

Cat. No.: B2987692
CAS No.: 850927-59-2
M. Wt: 427.55
InChI Key: VBYFYQRIHFTGDV-UHFFFAOYSA-N
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Description

5-((1-Phenylethyl)thio)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole is a complex organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by the presence of phenylethyl, phenylsulfonyl, and thiophenyl groups attached to the oxazole ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1-Phenylethyl)thio)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylethyl Group: This step might involve the use of phenylethyl halides in the presence of a base to facilitate nucleophilic substitution.

    Sulfonylation: The phenylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

    Thioether Formation: The thiophenyl group can be introduced through the reaction of thiophenol with an appropriate electrophile.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the oxazole ring or the sulfonyl group, potentially leading to ring opening or desulfonylation.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to desulfonylated or ring-opened products.

Scientific Research Applications

5-((1-Phenylethyl)thio)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-((1-Phenylethyl)thio)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, or participating in redox reactions. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylsulfonyl-2-(thiophen-2-yl)oxazole: Lacks the phenylethyl group.

    5-(Phenylethyl)thio-4-(phenylsulfonyl)oxazole: Lacks the thiophenyl group.

    2-(Thiophen-2-yl)oxazole: Lacks both the phenylethyl and phenylsulfonyl groups.

Uniqueness

The presence of the phenylethyl, phenylsulfonyl, and thiophenyl groups in 5-((1-Phenylethyl)thio)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole may confer unique chemical reactivity and biological activity compared to similar compounds. These structural features could influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

4-(benzenesulfonyl)-5-(1-phenylethylsulfanyl)-2-thiophen-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3S3/c1-15(16-9-4-2-5-10-16)27-21-20(22-19(25-21)18-13-8-14-26-18)28(23,24)17-11-6-3-7-12-17/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYFYQRIHFTGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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